REACTION_CXSMILES
|
[N+:1]([C:4]1[N:5]([CH2:9][CH:10]([OH:16])[CH2:11][NH:12][CH2:13][CH2:14]O)[CH:6]=[CH:7][N:8]=1)([O-:3])=[O:2].[Br-:17].C[S+](C)[Br:20]>CN(C)C=O.[Ag]>[BrH:20].[N+:1]([C:4]1[N:5]([CH2:9][CH:10]([OH:16])[CH2:11][NH:12][CH2:13][CH2:14][Br:17])[CH:6]=[CH:7][N:8]=1)([O-:3])=[O:2] |f:1.2,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1N(C=CN1)CC(CNCCO)O
|
Name
|
|
Quantity
|
2.22 g
|
Type
|
reactant
|
Smiles
|
[Br-].C[S+](Br)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ag]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ag]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 50° C. for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
separated by preparative column chromatography
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
Br.[N+](=O)([O-])C=1N(C=CN1)CC(CNCCBr)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.68 g | |
YIELD: PERCENTYIELD | 18.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1]([C:4]1[N:5]([CH2:9][CH:10]([OH:16])[CH2:11][NH:12][CH2:13][CH2:14]O)[CH:6]=[CH:7][N:8]=1)([O-:3])=[O:2].[Br-:17].C[S+](C)[Br:20]>CN(C)C=O.[Ag]>[BrH:20].[N+:1]([C:4]1[N:5]([CH2:9][CH:10]([OH:16])[CH2:11][NH:12][CH2:13][CH2:14][Br:17])[CH:6]=[CH:7][N:8]=1)([O-:3])=[O:2] |f:1.2,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1N(C=CN1)CC(CNCCO)O
|
Name
|
|
Quantity
|
2.22 g
|
Type
|
reactant
|
Smiles
|
[Br-].C[S+](Br)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ag]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ag]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 50° C. for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
separated by preparative column chromatography
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
Br.[N+](=O)([O-])C=1N(C=CN1)CC(CNCCBr)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.68 g | |
YIELD: PERCENTYIELD | 18.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |